

# Solubility Profile & Solvent Selection Guide: 3',5'-Difluoro-2'-nitroacetophenone[1]

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## Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

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## Executive Summary

**3',5'-Difluoro-2'-nitroacetophenone** is an electron-deficient aromatic intermediate used primarily in the synthesis of bioactive heterocycles (e.g., aminothiazoles) and pharmaceutical precursors. Its structure features a nitro group ortho to the acetyl moiety, with two fluorine atoms at the 3' and 5' positions.

**Critical Insight:** The presence of the ortho-nitro group and two fluorine atoms significantly alters the solubility and reactivity profile compared to the parent acetophenone. The fluorine atoms at positions 3 and 5 are activated by the nitro group, making them susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, solvent selection is not merely about dissolution; it is a stability parameter. Protic, nucleophilic solvents (e.g., Methanol, Ethanol) poses a risk of side reactions under basic or elevated thermal conditions.

## Physicochemical Profile & Predicted Solubility[1][2]

While specific experimental solubility values (g/L) are often proprietary for this intermediate, its behavior can be accurately predicted using Structural Activity Relationship (SAR) analysis of analogous fluorinated nitro-aromatics.

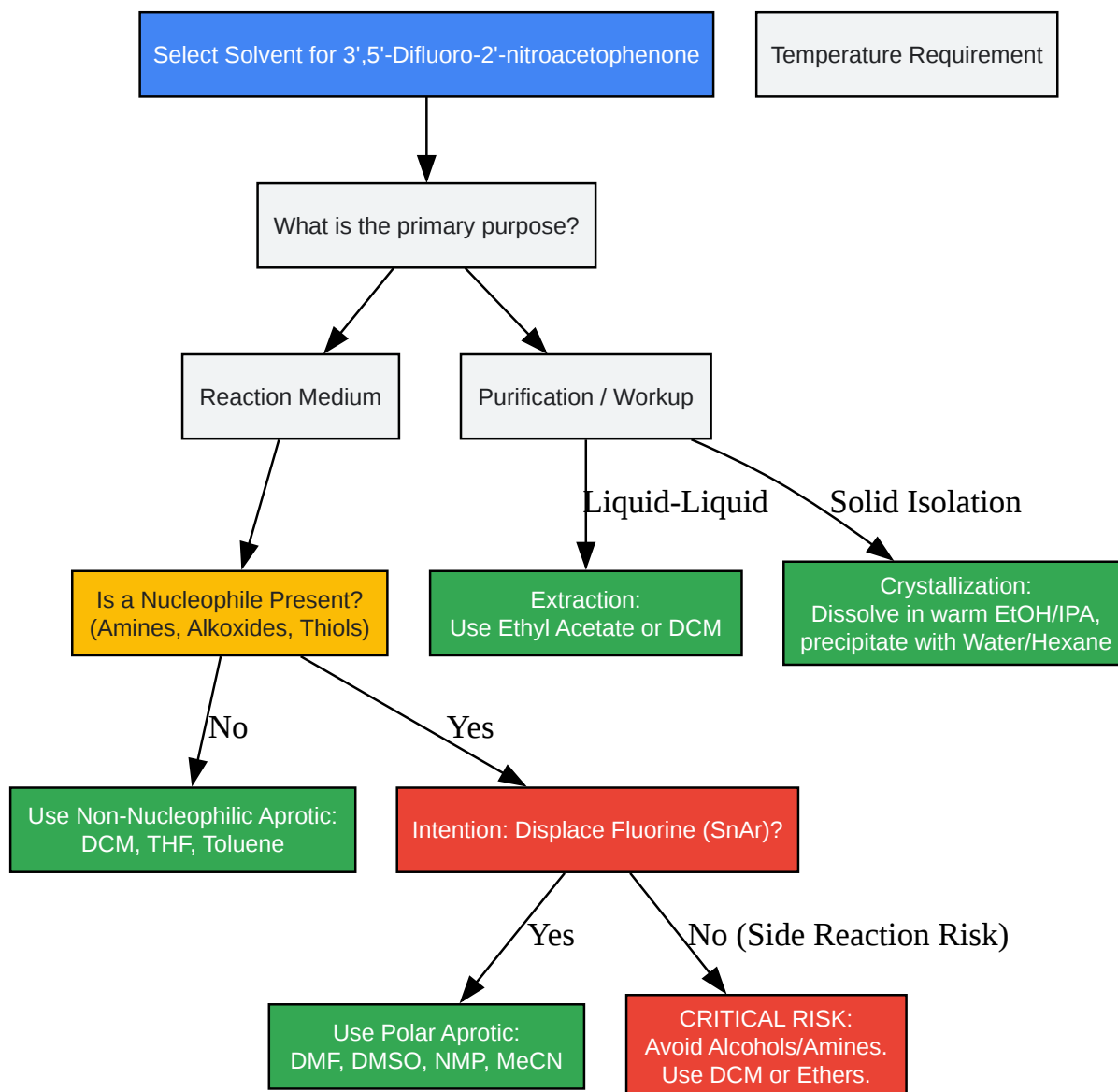
Property	Value / Description	Implication for Solubility
CAS Number	1806304-32-4	Unique Identifier
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>3</sub>	MW: 201.13 g/mol
Physical State	Low-melting solid or oil	Likely soluble in organic liquids; slow dissolution in cold alkanes.[1][2]
Lipophilicity (LogP)	~2.1 (Predicted)	Higher than acetophenone (1.58). Favors non-polar to moderately polar organic solvents.
Electronic Nature	Highly Electron Deficient	High Risk: Labile fluorines (activated by o-NO <sub>2</sub> and p-NO <sub>2</sub> positions).

## Solubility Classification Table

Solvent Class	Solubility Prediction	Suitability	Technical Notes
Chlorinated Hydrocarbons(DCM, Chloroform)	High (>100 mg/mL)	Excellent	Ideal for extraction and transport. Non-reactive.
Polar Aprotic(DMF, DMSO, Acetonitrile)	High (>100 mg/mL)	Good	Best for SNAr reactions where F-displacement is desired. Hard to remove.
Esters/Ethers(Ethyl Acetate, THF, MTBE)	High (>50 mg/mL)	Excellent	Primary choice for reaction solvents and workup.
Polar Protic(Methanol, Ethanol, IPA)	Moderate (Heating req.)	Caution	Risk of Side Reaction: Alkoxide formation via SNAr if base is present. Use only for recrystallization with acid.
Aromatic Hydrocarbons(Toluene, Xylene)	Moderate	Good	Good for reflux reactions; azeotropic water removal.
Aliphatic Hydrocarbons(Hexane, Heptane)	Low (<1 mg/mL)	Poor	Excellent antisolvent for precipitation/crystallization.
Water	Insoluble	Immiscible	Used for aqueous washes to remove inorganic salts.

## Solvent Selection Decision Framework

The choice of solvent dictates not only solubility but also the chemical fate of the starting material. Use the following decision tree to select the appropriate medium.



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Figure 1: Decision matrix for solvent selection, prioritizing chemical stability against unwanted nucleophilic substitution.

# Experimental Protocol: Solubility Determination (SOP)

Since batch-to-batch physical variations (polymorphs) can affect solubility, the following Saturation Shake-Flask Method is the gold standard for empirical determination.

## Materials Required<sup>[1][2][5][6][7][8][9][10][11]</sup>

- Analyte: **3',5'-Difluoro-2'-nitroacetophenone** (>100 mg).
- Solvents: HPLC grade (Methanol, Acetonitrile, Toluene, Water).
- Equipment: 4 mL glass vials with PTFE-lined caps, orbital shaker/centrifuge, HPLC-UV or GC-FID.

## Step-by-Step Methodology

- Saturation:
  - Add excess solid/oil (~20 mg) to 1 mL of the target solvent in a clear glass vial.
  - Visual Check: If the solid dissolves immediately, add more until a visible suspension persists.
- Equilibration:
  - Agitate the vials at the target temperature (e.g., 25°C) for 24 hours.
  - Tip: For viscous oils, ensure vigorous vortexing to prevent the formation of a "lens" that limits surface area.
- Phase Separation:
  - Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
  - Caution: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon with acidic solutions if hydrolysis is a concern).

- Quantification:
  - Dilute the supernatant 100-fold with Acetonitrile.
  - Analyze via HPLC (C18 column, Water/MeCN gradient).
  - Calculate solubility ( ) using a calibration curve:

## Process Chemistry Implications

### Nucleophilic Aromatic Substitution (SNAr)

The 3' and 5' fluorines are activated. In DMF or DMSO, the addition of amines (e.g., morpholine, piperazine) will rapidly displace the fluorine atoms.

- Recommended Solvent: Acetonitrile or DMF.
- Conditions: Mild heat (40-60°C) is usually sufficient due to the activating nitro group.

### Reduction (Nitro to Amine)

Reducing the nitro group to an aniline derivative (e.g., using Fe/HCl or H<sub>2</sub>/Pd-C).

- Solvent Choice: Ethanol or Methanol is standard.
- Safety Note: Ensure the reaction mixture is not basic to prevent alkoxy-substitution of the fluorines before reduction occurs. Once reduced to the amine, the ring becomes electron-rich, deactivating the fluorines and stabilizing the molecule against SNAr.

### Crystallization & Purification

If the compound is isolated as a solid:

- Solvent System: Dissolve in minimal hot Ethyl Acetate or Isopropanol.
- Anti-solvent: Slowly add Hexane or Heptane until turbidity appears. Cool to 4°C.

- Note: If the product oils out (common with fluorinated acetophenones), seed with a crystal or scratch the glass surface.

## Safety & Handling

- Fluorinated Nitro Compounds: Can be energetic. Avoid distilling to dryness at high temperatures (>150°C).
- Skin Absorption: Fluorinated aromatics often possess enhanced skin permeability. Wear Nitrile gloves (double-gloving recommended for DMSO solutions).
- Incompatibility: Strong bases (NaOH, KOH, NaOMe) will cause rapid decomposition/substitution.

## References

- Compound Identification: National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 121228558, **3',5'-Difluoro-2'-nitroacetophenone**. Retrieved from [[Link](#)]
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- Synthesis & Solvent Usage: European Patent Office. (2008). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (Relevant process chemistry for fluorinated acetophenones). Patent EP3207018. Retrieved from [[Link](#)]

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## Sources

- [1. 3',5'-Difluoro-2'-nitroacetophenone | CAS 1806304-32-4 | Chemical-Suppliers \[chemical-suppliers.eu\]](#)

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